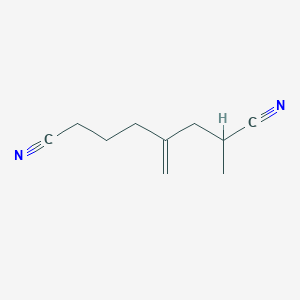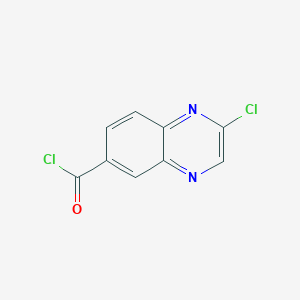![molecular formula C17H15NO5 B8584099 2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione](/img/structure/B8584099.png)
2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a benzyl group substituted with two methoxy groups at the 2 and 4 positions, attached to an isoindole-1,3-dione core with a hydroxyl group at the 4 position. Its distinct structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione typically involves multiple steps. One common method starts with the preparation of 2,4-dimethoxybenzylamine, which is then reacted with phthalic anhydride under specific conditions to form the desired isoindole-1,3-dione structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to yield alcohol derivatives.
Substitution: The methoxy groups can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: DDQ in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include carbonyl compounds from oxidation, alcohol derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Applications De Recherche Scientifique
2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with proteins and nucleic acids, influencing their function. It may also act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethoxybenzyl alcohol: Shares the dimethoxybenzyl group but lacks the isoindole-1,3-dione core.
2,4-Dimethoxybenzylamine: Similar structure but with an amine group instead of the isoindole-1,3-dione core.
2,4-Dimethoxybenzaldehyde: Contains the dimethoxybenzyl group with an aldehyde functional group.
Uniqueness
2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione is unique due to its combination of the dimethoxybenzyl group and the isoindole-1,3-dione core, which imparts distinct chemical and biological properties not found in the similar compounds listed above .
Propriétés
Formule moléculaire |
C17H15NO5 |
|---|---|
Poids moléculaire |
313.30 g/mol |
Nom IUPAC |
2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO5/c1-22-11-7-6-10(14(8-11)23-2)9-18-16(20)12-4-3-5-13(19)15(12)17(18)21/h3-8,19H,9H2,1-2H3 |
Clé InChI |
PFRAJTZNRHTCTL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CN2C(=O)C3=C(C2=O)C(=CC=C3)O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

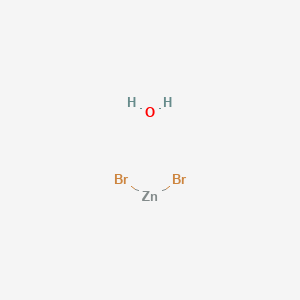
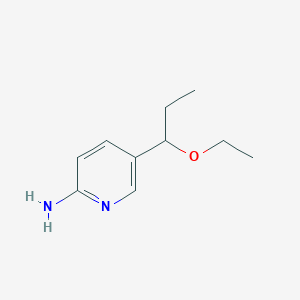
![2-[2-(3-Bromo-phenyl)-5-methyloxazol-4-yl]ethanol](/img/structure/B8584035.png)
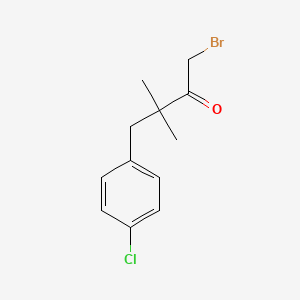
![N-{[3-(2-Phenylethyl)pyridin-2-yl]methyl}acetamide](/img/structure/B8584044.png)
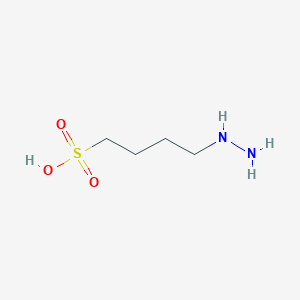
![5-Chloro-2-phenyloxazolo[5,4-d]pyrimidine](/img/structure/B8584055.png)
![4,5-Dihydrobenzo[b]thiophene-6-carboxylic acid methyl ester](/img/structure/B8584058.png)


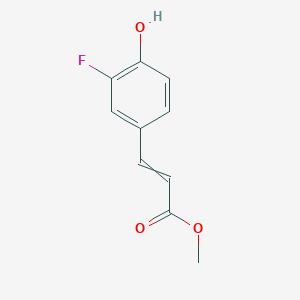
![1-(3,4-Dichlorophenyl)-4-[(tetrahydro-2H-pyran-2-yl)oxy]-2-butyn-1-one](/img/structure/B8584091.png)
